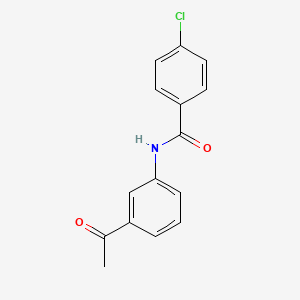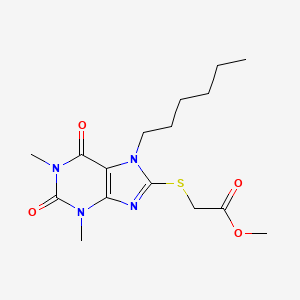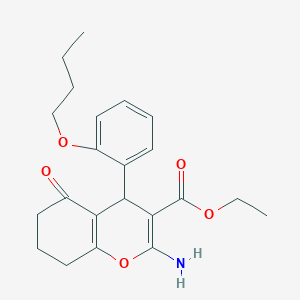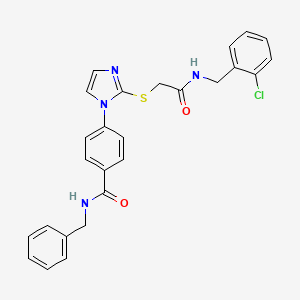![molecular formula C22H29N5O2 B2427724 1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 838865-50-2](/img/structure/B2427724.png)
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione” is a chemical compound with the molecular formula C13H19N5O2 . It is structurally derived from the xanthine scaffold .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 277.32 . Other physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally.
Applications De Recherche Scientifique
Psychotropic Potential and Receptor Affinity
One area of research has investigated derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones for their affinity and selectivity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, highlighting their potential psychotropic activities. Studies have identified potent ligands displaying anxiolytic and antidepressant properties through various in vivo models, such as the forced swim (FST) and four-plate test (FPT) in mice. Modification of the arylalkyl/allyl substituent in position 7 of purine-2,6-dione opens possibilities for designing new serotonin (5-HT) ligands with reduced molecular weight and preserved π electron system (Chłoń-Rzepa et al., 2013).
Antioxidant and DNA Cleavage Activities
Another line of research has explored coumarin-purine hybrids for their in vitro antioxidant activity and DNA cleavage capabilities. The synthesis of these hybrids, specifically 1,3-dimethyl-7-((substituted)-2-oxo-2H-chromen-4-yl)methyl)-1H-purine-2,6(3H,7H)-dione derivatives, was facilitated by microwave-assisted protocols. Among these, certain compounds demonstrated excellent DPPH scavenging activity, with structural elucidation and theoretical calculations (DFT) providing insight into their potential as antioxidant agents (Mangasuli et al., 2019).
Analgesic and Anti-inflammatory Properties
Further studies have focused on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives for their analgesic and anti-inflammatory effects. Through pharmacological evaluations in in vivo models, several compounds were identified with significant activity, showing promise as new classes of analgesic and anti-inflammatory agents. Notably, benzylamide and 4-phenylpiperazinamide derivatives outperformed acetylsalicylic acid in efficacy, also inhibiting phosphodiesterase activity (Zygmunt et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-16-9-7-8-13-26(16)15-18-23-20-19(21(28)25(3)22(29)24(20)2)27(18)14-12-17-10-5-4-6-11-17/h4-6,10-11,16H,7-9,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNAPIQNCVVJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-(acetylamino)benzoate](/img/structure/B2427643.png)




![2,6-Dioxaspiro[4.5]decan-10-one](/img/structure/B2427652.png)


![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2427659.png)


![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl acetate](/img/structure/B2427663.png)
